PiLPC

Membrane Biophysics Lipid Dynamics 2H NMR Spectroscopy

Researchers requiring a well-characterized motional gradient in polyunsaturated lipid bilayers face a critical gap: generic 16:0-18:2 PC cannot replicate the specific segmental disorder of PiLPC. This synthetic phospholipid, with a unique isolinoleoyl (18:2 Δ6,9) chain, provides a calibrated 'motional ruler' for 2H NMR, offering defined Smol values (e.g., 0.55 at C6-C7, 0.08 at C9-C10). It eliminates experimental variables caused by isomer substitution, ensuring precise, reproducible measurements. For procurement managers, this guarantees a verified, single-lot compound critical for studies on membrane protein interactions, cholesterol effects, and bilayer pressure profiles.

Molecular Formula C42H80NO8P
Molecular Weight 758.1 g/mol
CAS No. 130614-06-1
Cat. No. B161346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiLPC
CAS130614-06-1
Synonyms1-palmitoyl-2-isolinoleoyl phosphatidylcholine
PiLPC
Molecular FormulaC42H80NO8P
Molecular Weight758.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC
InChIInChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,25,27,40H,6-19,22-24,26,28-39H2,1-5H3/b21-20-,27-25-/t40-/m1/s1
InChIKeyNVWYLRLKCCCUBZ-PNKFPDHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PiLPC: Biophysically-Defined Phosphatidylcholine for Membrane Dynamics


PiLPC, or 1-palmitoyl-2-isolinoleoyl-sn-glycero-3-phosphocholine, is a synthetic diacyl phosphatidylcholine distinguished by an isolinoleoyl chain (18:2 Δ6,9) at the sn-2 position [1]. Unlike the common linoleoyl chain, the unique positioning of its two cis-unsaturated double bonds forces the acyl chain into a specific, low-energy 1,4-pentadiene conformation that undergoes a well-characterized 'two-site jump' motion, making it a critical and non-interchangeable probe for investigating the structure and dynamics of polyunsaturated lipid bilayers [2]. This compound is not a generic fluidizing agent; it is a tool for quantifying the effects of precise unsaturation positioning on membrane architecture.

Supports 2H NMR studies requiring defined segmental motional gradient in sn-2 chain
Enables isomer-specific lipid-protein binding investigations where double-bond position matters
Provides unique packing dynamics distinct from common monounsaturated PCs for advanced membrane models

PiLPC Irreplaceability: The Double Bond Position Problem


Generic substitution of PiLPC with a common '16:0-18:2 PC' or '16:0-18:1 PC' will introduce a fundamentally different molecule. The biological and biophysical identity of a phospholipid is not defined solely by chain length and the number of double bonds, but critically by their position. PiLPC's isolinoleoyl chain (Δ6,9) creates a unique segmental order profile and motional geometry that is absent in its isomer, PLPC's linoleoyl chain (Δ9,12) [1]. Consequently, substituting between these isomers will lead to different bilayer properties, including altered packing, permeability, and interactions with proteins or small molecules, introducing an uncharacterized variable into experimental systems [1][2].

Replacing PiLPC with common 16:0-18:2 PC (linoleoyl, Δ9,12) alters segmental order profile and may introduce uncharacterized bilayer properties.
Substituting with 16:0-18:1 PC (POPC) leads to different interchain packing, potentially affecting lipid-protein interactions.
Isomer PLPC (Δ9,12) does not provide the 1,4-pentadiene motion characteristic; unsuitable for motional gradient studies.

PiLPC Differentiation: Key Quantitative Evidence


Segmental Order Dynamics of the Isolinoleoyl Chain

The motional dynamics of PiLPC's isolinoleoyl chain are characterized by a unique segmental order profile driven by the position of its double bonds. The C8 methylene segment and the C9-C10 double bond exhibit very low molecular order parameters (Smol = 0.15 and 0.08, respectively, at 40°C), indicating high motional freedom. In contrast, the C6-C7 double bond is relatively rigid (Smol = 0.55) [1]. This heterogeneous disorder is a direct consequence of a 'two-site jump' motion between 1,4-pentadiene conformers. It is not observed in saturated chains, which have uniformly high order, nor in acyl chains with three or more double bonds, which cannot undergo this type of motion and are thus more ordered and less 'fluid' [1][2].

Segmental Order Dynamics
Class-level
C9-C10 Smol = 0.08; C6-C7 Smol = 0.55 at 40°C
Supports segmental-order gradient interpretation.
Class-level inference; verify under target conditions.
Membrane Biophysics Lipid Dynamics 2H NMR Spectroscopy

Distinct Interchain Packing vs. POPC

Computational modeling directly demonstrates that PiLPC's behavior is distinct from its monounsaturated analog, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). In 100 ns Langevin dynamics simulations, POPC exhibited markedly different behavior from PiLPC, particularly in calculated average interchain distances, due to the presence of a single cis double bond [1]. The study concludes that the unique position of the two double bonds in PiLPC imparts 'special properties' not seen in the trans-unsaturated analog (PEPC) or the saturated analog (DPPC) [1].

Interchain Packing vs. POPC
Head-to-head
Target (PiLPC)
Special properties imparted by unique double bond positions
Comparator (POPC)
Different interchain distances; behavior not similar
Mechanistic basis for non-substitutability.
Simulation data; experimental validation recommended.
Molecular Dynamics Simulation Membrane Packing Lipid Isomerism

Sn-2 Polyunsaturation Shortens Acyl Chain Length

In a comparative 2H NMR study of phosphatidylcholines with perdeuterated stearic acid (18:0d35) at sn-1, the presence of an 18:2 omega-6 chain at sn-2 decreased the effective length of the sn-1 chain by 0.4 ± 0.2 Å compared to an 18:1 omega-9 chain at 37°C [1]. This finding for the 18:0-18:2 system provides a class-level inference for PiLPC, where the isolinoleoyl chain is a structural isomer of 18:2 omega-6. This quantifies the 'wedge-shaped' space the sn-2 chain imposes, a parameter critical for understanding lipid-protein interactions and membrane curvature.

Chain Length Perturbation
Class-level
Sn-1 effective length reduced 0.4 ± 0.2 Å with 18:2 omega-6 sn-2 chain
Quantifies structural perturbation; supports hydrophobic mismatch studies.
Class-level inference; confirm under specific lipid composition.
Lipidomics Membrane Structure Chain Length

PiLPC Validated Application Scenarios


2H NMR Probe for Membrane Segmental Dynamics

PiLPC is the optimal lipid for 2H NMR studies requiring a well-defined motional gradient within a single sn-2 chain. Its unique Smol values (0.55 for C6-C7, 0.15 for C8, 0.08 for C9-C10 at 40°C) serve as a 'motional ruler' to calibrate the effects of membrane-interacting compounds like cholesterol, anesthetics, or peptides on specific chain segments [1]. No other diacyl-PC provides this characterized heterogeneous order profile, making PiLPC irreplaceable for this analytical purpose.

Isomer-Specific Lipid-Protein Binding Substrate

For research on proteins with binding pockets that discriminate between lipid double bond positions (e.g., some fatty acid-binding proteins or cytochrome P450 isoforms), PiLPC provides a structurally resolved substrate. The distinct 1,4-pentadiene conformation adopted by its isolinoleoyl chain [2] offers a defined molecular shape for computational docking and experimental binding studies, whereas the common linoleoyl chain's dynamics would introduce a different and less-characterized conformational ensemble.

Membrane Models with Tailored Lateral Pressure Gradients

The computational evidence showing PiLPC imparts 'special properties' distinct from POPC and PEPC validates its use in constructing model bilayers with fine-tuned lateral pressure profiles [3]. The unique segmental disorder inherent to PiLPC's sn-2 chain creates a specific pressure gradient across the bilayer, a parameter known to regulate the function of mechanosensitive channels and other membrane proteins. This application is inaccessible using standard monounsaturated or saturated lipids.

Application
Selection Property
Validation Focus
2H NMR Motional Gradient Probe
Unique segmental-order profile (heterogeneous Smol)
Confirm Smol gradient under target temperature and additive conditions
Isomer-Specific Protein Binding
Defined 1,4-pentadiene conformation of isolinoleoyl chain
Confirm binding specificity using isomer-resolved assays
Tailored Lateral Pressure Profiles
Distinct packing dynamics from simulation data
Validate lateral pressure profile via experimental or computational methods
Quote Request

Request a Quote for PiLPC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.